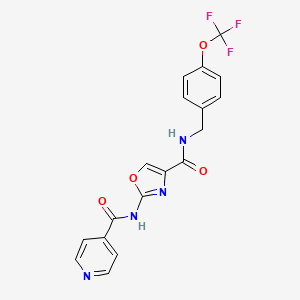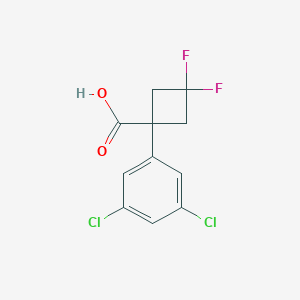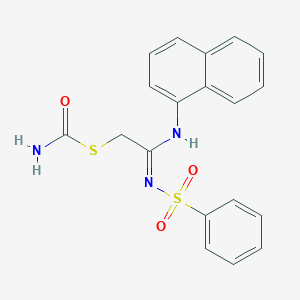
2-(isonicotinamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(isonicotinamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research
准备方法
The synthesis of 2-(isonicotinamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide typically involves multiple steps, including the formation of the oxazole ring and the introduction of the trifluoromethoxy benzyl and isonicotinamido groups. The synthetic route may involve the following steps:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the trifluoromethoxy benzyl group: This step may involve nucleophilic substitution reactions using trifluoromethoxy benzyl halides.
Attachment of the isonicotinamido group: This can be done through amide bond formation reactions using isonicotinic acid derivatives.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
化学反应分析
2-(isonicotinamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethoxy benzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
2-(isonicotinamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide has several scientific research applications:
Biological Research: It is used in studies investigating the molecular mechanisms of various biological processes, including protein interactions and signal transduction pathways.
Industrial Applications: The compound’s unique chemical structure makes it a candidate for use in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(isonicotinamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide involves its interaction with specific molecular targets. For instance, its inhibitory effect on GSK-3β is achieved through binding to the enzyme’s active site, thereby preventing its activity. This inhibition can lead to reduced phosphorylation of tau protein, which is implicated in Alzheimer’s disease . Additionally, the compound may modulate other signaling pathways and molecular targets, contributing to its overall biological effects.
相似化合物的比较
2-(isonicotinamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide can be compared with other oxazole derivatives and compounds with similar functional groups. Some similar compounds include:
Oxazole-4-carboxamide derivatives: These compounds share the oxazole ring and carboxamide functional group but may differ in their substituents, leading to variations in their biological activities and applications.
Trifluoromethoxy benzyl derivatives: Compounds with the trifluoromethoxy benzyl group may exhibit similar chemical reactivity and biological properties but differ in their overall structure and specific applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that distinguish it from other similar compounds.
属性
IUPAC Name |
2-(pyridine-4-carbonylamino)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O4/c19-18(20,21)29-13-3-1-11(2-4-13)9-23-16(27)14-10-28-17(24-14)25-15(26)12-5-7-22-8-6-12/h1-8,10H,9H2,(H,23,27)(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWZOTIPCOJLPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=COC(=N2)NC(=O)C3=CC=NC=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2479358.png)
![rac-(1R,2S)-2-[4-(propan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B2479359.png)
![(E)-11-(2-phenylhydrazono)-11H-indeno[1,2-b]quinoxaline](/img/structure/B2479360.png)

![4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B2479364.png)
